4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid is a benzoic acid derivative with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . This compound is characterized by the presence of a methyl group at the 4-position and a prop-2-yn-1-ylamino group at the 2-position of the benzoic acid core. It is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid typically involves the reaction of 4-methyl-2-nitrobenzoic acid with propargylamine under reducing conditions. The nitro group is reduced to an amino group, which then reacts with propargylamine to form the desired product .
Industrial Production Methods: The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid has a range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, although not yet approved for clinical use.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-ylamino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a carboxylic acid.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains an alkyne tag and a benzoyl group.
Methyl 4-(prop-2-yn-1-yl)benzoate: Similar structure but with an ester group instead of a carboxylic acid.
Uniqueness: 4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid is unique due to its specific substitution pattern and the presence of both a methyl group and a prop-2-yn-1-ylamino group. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various research applications .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-methyl-2-(prop-2-ynylamino)benzoic acid |
InChI |
InChI=1S/C11H11NO2/c1-3-6-12-10-7-8(2)4-5-9(10)11(13)14/h1,4-5,7,12H,6H2,2H3,(H,13,14) |
InChI Key |
RBDMIFBVDRVXEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)NCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.